molecular formula C20H28N6O3 B4294842 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B4294842
M. Wt: 400.5 g/mol
InChI Key: NHGUDNLAJSRAHS-UHFFFAOYSA-N
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Description

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a cyclohexane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation to form the triazole ring . The triazole intermediate is then coupled with an appropriate acylating agent to introduce the acetyl group.

The next step involves the introduction of the ethylamino group through a nucleophilic substitution reaction. Finally, the cyclohexanecarboxamide moiety is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the microwave-assisted synthesis of the triazole ring and the use of automated systems for the subsequent coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the triazole ring would yield dihydrotriazoles.

Scientific Research Applications

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes such as ribonucleoside-diphosphate reductase, which is involved in DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring, a cyclohexane ring, and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in simpler triazole derivatives.

Properties

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-ethylamino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-3-26(17(27)13-16-23-19(21)25-24-16)20(11-5-4-6-12-20)18(28)22-14-7-9-15(29-2)10-8-14/h7-10H,3-6,11-13H2,1-2H3,(H,22,28)(H3,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGUDNLAJSRAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

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